molecular formula C13H17NO3 B4781342 butyl N-(3-acetylphenyl)carbamate

butyl N-(3-acetylphenyl)carbamate

Cat. No.: B4781342
M. Wt: 235.28 g/mol
InChI Key: PXQOJTKHDSSYQL-UHFFFAOYSA-N
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Description

Butyl N-(3-acetylphenyl)carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and neuroscience research. As part of the N-phenylcarbamate family, it is primarily investigated for its potential as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The mechanism of action for carbamate-based inhibitors involves reversible carbamylation of the serine residue within the active site of these enzymes . This inhibition leads to increased levels of the neurotransmitter acetylcholine, making such compounds valuable tools for studying cholinergic signaling . Researchers are exploring these mechanisms in the context of developing therapeutic interventions for neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibition is a validated therapeutic target . The structural features of this compound, including the butyl chain and acetylphenyl group, contribute to its lipophilicity and binding affinity, which are critical parameters in the rational design of new bioactive molecules . This product is intended for research applications as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

butyl N-(3-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-17-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQOJTKHDSSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(3-acetylphenyl)carbamate typically involves the reaction of 3-acetylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield. The reaction proceeds as follows:

3-acetylphenyl isocyanate+butanolbutyl N-(3-acetylphenyl)carbamate\text{3-acetylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 3-acetylphenyl isocyanate+butanol→butyl N-(3-acetylphenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(3-acetylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl N-(3-acetylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: Employed in the study of enzyme inhibition, particularly in the development of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug design and development, especially as a prodrug to improve pharmacokinetic properties.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of butyl N-(3-acetylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The acetylphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings:

Electron-withdrawing groups (e.g., acetyl, chloro) improve stability but may alter target interactions.

Unsaturated alkyl chains (e.g., vinyl) drastically increase carcinogenicity via reactive metabolites.

Branching in alkyl chains (e.g., tert-butyl) reduces bioactivity by impeding enzymatic activation.

Research Implications and Limitations

Further research should prioritize:

  • Synthesis and characterization of the compound to determine its solubility, stability, and reactivity.
  • Structure-activity relationship (SAR) modeling to predict its interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for butyl N-(3-acetylphenyl)carbamate?

The compound is typically synthesized via carbamate formation. A common method involves reacting 3-acetylaniline with tert-butyl chloroformate in the presence of a base like triethylamine to neutralize HCl byproducts. Alternatively, dimethyl carbonate (DMC) can serve as a carbonyl source in reactions catalyzed by transition metals such as Mo(CO)₆, yielding carbamates under milder conditions .

Example Synthesis Table

MethodReagents/ConditionsYieldReference
Chloroformate route3-Acetylaniline, tert-butyl chloroformate, triethylamine~60-70%
DMC/Mo(CO)₆ catalysisDimethyl carbonate, Mo(CO)₆, 80°C32%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of acetyl (δ ~2.6 ppm, CH₃) and carbamate (δ ~153-155 ppm, C=O) groups .
  • X-ray crystallography : For resolving molecular geometry and hydrogen-bonding patterns, often using SHELX software for refinement .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally related carbamates exhibit anti-inflammatory and enzyme inhibitory activities. For example, tert-butyl derivatives with amino/hydroxy groups showed significant anti-inflammatory effects in rodent models, suggesting potential pathways for investigation .

Q. How does the acetyl group influence the compound’s reactivity?

The electron-withdrawing acetyl group enhances electrophilicity at the carbamate carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). This reactivity is exploited in synthesizing derivatives like amides or thioesters .

Q. What solvents and conditions stabilize this compound during storage?

The compound is stable in anhydrous organic solvents (e.g., DCM, THF) at low temperatures (–20°C). Avoid prolonged exposure to moisture or strong bases to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized in transition metal-catalyzed carbamate synthesis?

The low yield (32%) reported for Mo(CO)₆-catalyzed synthesis suggests opportunities for optimization:

  • Catalyst screening : Test Ru(CO)₆ or Fe(CO)₅ for improved activity.
  • Solvent effects : Polar aprotic solvents like DMF may enhance intermediate stability.
  • Additives : Use molecular sieves to scavenge water and suppress side reactions.

Q. What strategies resolve crystallographic data contradictions in carbamate structures?

Discrepancies in X-ray data (e.g., bond-length anomalies) can be addressed using SHELXL’s restraints for thermal parameters and hydrogen bonding. Multi-temperature crystallography (e.g., 100 K vs. 298 K) may also clarify dynamic disorder .

Q. How does the compound interact with biological targets at the molecular level?

Computational approaches like molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes (e.g., cyclooxygenase-2). Validate predictions with SPR (surface plasmon resonance) assays to quantify dissociation constants (KD) .

Q. What unexpected byproducts form during nucleophilic substitutions, and how are they characterized?

Bromine displacement reactions may yield azido or thio derivatives. Byproducts are identified via LC-MS/MS and isolated using preparative HPLC. For example, N-(3-acetylphenyl)-2-azidoacetamide forms in NaN₃ reactions, detectable by IR (2100 cm⁻¹, N₃ stretch) .

Q. How do structural modifications alter the compound’s pharmacokinetic profile?

  • LogP adjustments : Introducing polar groups (e.g., –OH) reduces logP, improving solubility but limiting membrane permeability.
  • Metabolic stability : Deuterating the acetyl group slows CYP450-mediated oxidation, as seen in deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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